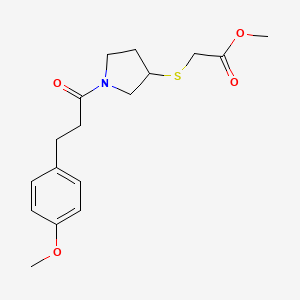
2-Chloro-7-(difluoromethoxy)quinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-7-(difluoromethoxy)quinoline is a chemical compound with the molecular formula C10H6ClF2NO. It belongs to the quinoline family, which is known for its diverse applications in medicinal chemistry and synthetic organic chemistry. The compound is characterized by the presence of a chlorine atom at the second position and a difluoromethoxy group at the seventh position on the quinoline ring .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-7-(difluoromethoxy)quinoline typically involves the reaction of 2-chloroquinoline with difluoromethoxy reagents under specific conditions. One common method includes the use of molecular iodine as a catalyst in ethanol, combining iodine and silica gel under solvent-free conditions . Another approach involves the Friedlander heteroannulation method using nano ZnO as a catalyst, which provides regiospecific synthesis under solvent-free conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar catalytic methods but optimized for higher yields and purity. The use of microwave-assisted synthesis and ionic liquids has also been explored to enhance the efficiency and sustainability of the production process .
化学反応の分析
Types of Reactions: 2-Chloro-7-(difluoromethoxy)quinoline undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the second position can be substituted with different nucleophiles, such as phenylacetylene, under palladium-catalyzed conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, although specific details on these reactions are less documented.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include palladium chloride, triethylamine, and triphenylphosphine in acetonitrile under an inert atmosphere.
Oxidation and Reduction Reactions: Typical oxidizing agents and reducing agents used in quinoline chemistry may apply.
Major Products Formed:
Substitution Reactions: Products such as 2-(phenylethynyl)quinoline derivatives are formed.
科学的研究の応用
2-Chloro-7-(difluoromethoxy)quinoline has a wide range of applications in scientific research:
作用機序
The mechanism of action of 2-Chloro-7-(difluoromethoxy)quinoline, like other quinoline derivatives, involves interaction with molecular targets such as DNA gyrase and topoisomerase IV. These enzymes are crucial for DNA replication and transcription in bacteria, making quinoline derivatives effective antibacterial agents . The compound stabilizes the enzyme-DNA complex, leading to DNA cleavage and cell death .
類似化合物との比較
2-Chloroquinoline-3-carbaldehyde: Shares the chloroquinoline core but differs in functional groups.
2-Chloro-7-fluoroquinoline-3-carbaldehyde: Similar structure with a fluorine atom instead of a difluoromethoxy group.
Uniqueness: 2-Chloro-7-(difluoromethoxy)quinoline is unique due to the presence of the difluoromethoxy group, which can influence its chemical reactivity and biological activity. This functional group may enhance the compound’s stability and interaction with biological targets compared to other quinoline derivatives .
特性
IUPAC Name |
2-chloro-7-(difluoromethoxy)quinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClF2NO/c11-9-4-2-6-1-3-7(15-10(12)13)5-8(6)14-9/h1-5,10H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIJJNHOORIZBAR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=C1C=CC(=N2)Cl)OC(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClF2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-((1-cyclopentyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)-4-methylthiophene-2-carboxamide](/img/structure/B2580441.png)

![N-[(4-methoxyphenyl)methyl]-2-{[5-phenyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2580446.png)

![(Z)-4-(5-(benzo[d][1,3]dioxol-5-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)butanamide](/img/structure/B2580449.png)
![1-[1-(2,5-dimethylbenzoyl)pyrrolidin-3-yl]-2-methyl-1H-1,3-benzodiazole](/img/structure/B2580450.png)


![5-[3-oxo-3-(4-phenyl-1,2,3,6-tetrahydropyridin-1-yl)propyl]-2-[4-(propan-2-yl)phenyl]-4H,5H-pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B2580456.png)
![2-{[2-(4-CHLOROPHENYL)-5-(4-METHOXYPHENYL)-1H-IMIDAZOL-4-YL]SULFANYL}-N-(2-METHOXYETHYL)ACETAMIDE](/img/structure/B2580457.png)
![2-(1,2-benzoxazol-3-yl)-N-methyl-N-(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)acetamide](/img/structure/B2580459.png)
